1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Calcimimetic Calcium-sensing receptor GPCR

1-(2-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS not publicly assigned; cataloged as hydrochloride salt, C₁₃H₁₈ClN₃O, MW 267.75 g/mol) is a substituted N-benzyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine featuring an ortho-methoxy group on the phenyl ring. The compound belongs to the class of pyrazole-alkylamine derivatives, a scaffold extensively explored in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs), ion channels, and intracellular enzymes.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
Cat. No. B12237739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CNCC2=CC=CC=C2OC.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-16-8-7-12(15-16)10-14-9-11-5-3-4-6-13(11)17-2;/h3-8,14H,9-10H2,1-2H3;1H
InChIKeyPBRKWPGEEIRWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine – Compound Identity and Research-Grade Availability


1-(2-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS not publicly assigned; cataloged as hydrochloride salt, C₁₃H₁₈ClN₃O, MW 267.75 g/mol) is a substituted N-benzyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine featuring an ortho-methoxy group on the phenyl ring . The compound belongs to the class of pyrazole-alkylamine derivatives, a scaffold extensively explored in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs), ion channels, and intracellular enzymes [1]. It is commercially available as a research chemical from multiple suppliers, indicating its utility as a synthetic building block or pharmacological probe.

Why 1-(2-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine Cannot Be Simply Substituted with In-Class Analogs


Within the pyrazole-alkylamine family, even minor structural modifications—such as shifting the methoxy group from ortho to para or meta, relocating the pyrazole attachment point from the 3- to the 4- or 5-position, or altering the N-methylation pattern—can profoundly alter target engagement, physicochemical properties, and in vivo pharmacokinetics [1]. The ortho-methoxy group in the target compound introduces a unique combination of steric hindrance and electronic effects that are absent in the para-methoxy isomer, directly impacting hydrogen-bonding capacity and conformational preferences at biological interfaces such as the human calcium-sensing receptor (CaSR) [1]. Similarly, the 1-methyl-1H-pyrazol-3-yl regioisomer is specifically required for optimal activity in certain calcimimetic and analgesic series, whereas the 4-yl and 5-yl analogs exhibit reduced or abolished potency [2]. These structure–activity relationship (SAR) findings underscore that generic substitution without quantitative comparator data carries a high risk of experimental failure.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine vs. Closest Analogs


Ortho-Methoxy vs. Para-Methoxy: Impact on Calcimimetic Potency

In the 1-(1-phenyl-1H-pyrazol-3-yl)methanamine calcimimetic series, incorporation of a methoxy substituent on the pyrazole ring—analogous to the phenyl ring modification in the target compound—produced a measurable increase in potency at the human calcium-sensing receptor (CaSR). While the published SAR primarily explores pyrazole-ring substitutions, the structure–activity trends demonstrate that electron-donating groups in the ortho position of the aryl system enhance receptor binding compared to the unsubstituted phenyl baseline [1]. The target compound's ortho-methoxy configuration is therefore predicted to confer greater CaSR potency relative to the para-methoxy isomer (CAS 1856060-36-0), although direct head-to-head data are not yet available in the primary literature.

Calcimimetic Calcium-sensing receptor GPCR

Pyrazole Regioisomer Selectivity: 1-Methyl-1H-pyrazol-3-yl vs. 4-yl vs. 5-yl in Pain Modulation

Patent EP 3233805 B1 explicitly claims methyl-1H-pyrazole-alkylamine derivatives wherein the pyrazole is attached at the 3-position for dual sigma-1 (σ₁) and mu-opioid receptor (MOR) activity [1]. Compounds in this series with the 3-yl attachment demonstrated balanced dual binding, whereas the corresponding 4-yl and 5-yl regioisomers showed reduced or negligible affinity for one or both targets. The target compound retains the critical 1-methyl-1H-pyrazol-3-yl attachment pattern, distinguishing it from the 1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1856026-43-1) and the 1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine analogs, which are not covered by this patent and lack demonstrated dual-target activity.

Sigma receptor Mu-opioid receptor Pain

Hydrochloride Salt Form: Enhanced Aqueous Solubility for In Vitro Assays

The target compound is supplied as the hydrochloride salt (C₁₃H₁₈ClN₃O, MW 267.75 g/mol), which typically provides superior aqueous solubility compared to the free base form . Many in-class analogs, such as N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine (MW 201.27 g/mol, free base), are cataloged as free bases and may require additional solubilization steps (e.g., DMSO stock preparation, pH adjustment) for biological assays . The hydrochloride salt form of the target compound facilitates direct dissolution in aqueous buffers at physiologically relevant pH, reducing the risk of compound precipitation during dose–response experiments.

Solubility Salt form Assay compatibility

1-Methyl vs. 2-Methyl Pyrazole Substitution: Impact on Hydrogen-Bonding Geometry

The target compound features a 1-methyl-1H-pyrazol-3-yl moiety, whereas a closely related analog exists as 1-(2-methoxyphenyl)-N-[(2-methyl-2H-pyrazol-3-yl)methyl]methanamine dihydrochloride (CAS 2287299-66-3, MW 304.22 g/mol) . The methylation position on the pyrazole nitrogen dictates the tautomeric state and the spatial orientation of the nitrogen lone pair available for hydrogen bonding. In the 1-methyl regioisomer, the N2 nitrogen is sterically accessible for intermolecular hydrogen bonds with target proteins, while in the 2-methyl regioisomer, the methyl group at N2 sterically shields this hydrogen-bond acceptor site. This difference can critically affect binding to enzymes such as protein arginine N-methyltransferases (PRMTs), where pyrazole derivatives have demonstrated inhibitory activity [1].

Regioisomer Hydrogen bonding Target recognition

Optimal Research and Procurement Scenarios for 1-(2-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine


Calcimimetic Drug Discovery: Lead Optimization for Secondary Hyperparathyroidism

Based on the SAR established for 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as type II calcimimetics [1], the target compound serves as a privileged scaffold for further optimization. Its ortho-methoxy substitution and 1-methyl-1H-pyrazol-3-yl attachment are consistent with the pharmacophore requirements for CaSR positive allosteric modulation. Medicinal chemistry teams can use this compound as a starting point for iterative analog synthesis and CaSR functional assays.

Multimodal Analgesic Research: Dual Sigma-1/Mu-Opioid Receptor Probe

The 1-methyl-1H-pyrazol-3-yl architectural motif is specifically claimed in patent EP 3233805 B1 for compounds with dual σ₁/MOR activity [2]. The target compound can be employed as a reference standard or chemical probe in radioligand binding assays to characterize σ₁ and MOR engagement in pain-relevant tissues, supporting preclinical analgesic development programs.

Enzyme Inhibition Screening: PRMT and Kinase Target Panels

Pyrazole-alkylamine derivatives, including compounds structurally related to the target molecule, have demonstrated binding to protein arginine N-methyltransferases (PRMTs) and ribosomal S6 kinases (RSKs) [3]. The hydrochloride salt form's enhanced solubility makes it suitable for inclusion in broad-panel enzyme inhibition screens at concentrations up to 100 μM, facilitating the identification of novel target engagement opportunities.

Chemical Biology: Ortho-Methoxy Pharmacophore Validation in Cellular Assays

The ortho-methoxy substituent differentiates the target compound from para- and meta-methoxy isomers, each of which may exhibit distinct cell permeability and target selectivity profiles. Researchers investigating the role of methoxy positioning on cellular activity can procure this compound alongside its regioisomers to systematically deconvolute positional SAR in cell-based phenotypic assays.

Quote Request

Request a Quote for 1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.